![molecular formula C26H22N4O2 B2859538 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one CAS No. 1291862-11-7](/img/structure/B2859538.png)
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the preparation of the individual rings, followed by their connection via suitable functional groups. The 1,2,4-oxadiazole ring could be synthesized from a carboxylic acid derivative and a hydrazine . The phthalazin-1(2H)-one ring could be formed via a cyclization reaction .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the oxadiazole ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole ring could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Antioxidant Activity
The compound’s structure suggests potential antioxidant properties. Antioxidants are crucial in neutralizing free radicals and reactive oxygen species (ROS) in the body, which can otherwise lead to oxidative stress and associated diseases. The presence of the oxadiazole and phthalazinone moieties could be indicative of the compound’s ability to scavenge free radicals, thereby protecting cellular components from oxidative damage .
Acetylcholinesterase Inhibition
Acetylcholinesterase (AchE) is an enzyme responsible for breaking down acetylcholine in the nervous system. Inhibitors of AchE are sought after for the treatment of neurodegenerative diseases like Alzheimer’s. The compound could potentially serve as an AchE inhibitor, which would make it valuable for research into treatments for such conditions .
Antitumor Properties
Compounds with similar structures have been investigated for their antitumor activities. The ability to interfere with cancer cell proliferation makes this compound a candidate for further research in cancer therapy, particularly in understanding the mechanisms of tumor suppression and exploring new therapeutic avenues .
Anti-inflammatory Effects
The anti-inflammatory potential of the compound can be inferred from its structural similarity to known anti-inflammatory agents. Research into this application could lead to the development of new medications for treating chronic inflammation and autoimmune diseases .
Neuroprotective Effects
Given the compound’s potential impact on AchE activity and oxidative stress, it may also have neuroprotective properties. This could be particularly relevant in the context of diseases where neuroinflammation and oxidative damage play a significant role in pathogenesis .
Behavioral Impact Studies
The compound’s influence on AchE activity suggests that it could affect behavior and body movement. Studying this compound in animal models could provide insights into the neurological basis of behavior and help develop treatments for behavioral disorders .
Pharmacological Research
The compound’s diverse potential activities make it a prime candidate for pharmacological research. It could be used to study the interactions between drugs and biological systems, as well as the development of new pharmacological agents .
Drug Synthesis and Development
Lastly, the compound’s structure makes it suitable for use as a precursor in the synthesis of more complex molecules. Its role in drug development could be pivotal, especially in the creation of new therapeutic agents with improved efficacy and safety profiles .
Propriétés
IUPAC Name |
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c1-4-18-10-13-20(14-11-18)30-26(31)22-8-6-5-7-21(22)23(28-30)25-27-24(29-32-25)19-12-9-16(2)17(3)15-19/h5-15H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOVLCNTTRWWHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=C(C=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorobenzyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2859457.png)
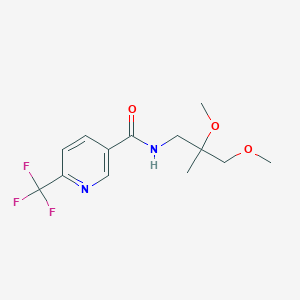
![[4-[(4-Cyclopropylpiperazin-1-yl)methyl]phenyl]boronic acid](/img/structure/B2859462.png)

![(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/no-structure.png)
![2-chloro-6-fluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2859469.png)

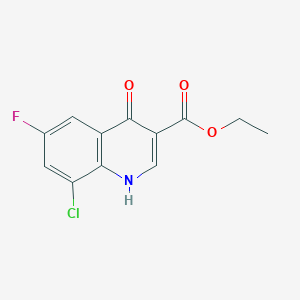
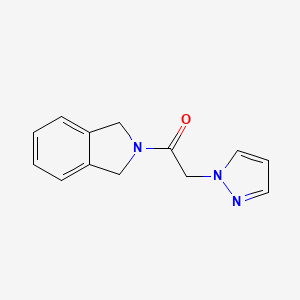
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2859475.png)
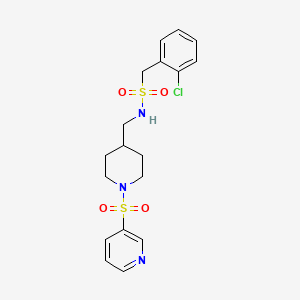
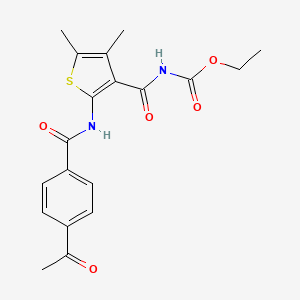
![6-Acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2859478.png)